An In-Depth Technical Guide to 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (CAS 681249-56-9): A Pivotal Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (CAS 681249-56-9): A Pivotal Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine, CAS number 681249-56-9. This heterocyclic compound has emerged as a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Fluzoparib. This guide delves into its chemical identity, physicochemical properties, a detailed industrial-scale synthesis protocol, and its significant application in the development of targeted cancer therapeutics. Furthermore, it explores the broader biological context of the triazolo[1,5-a]pyrazine scaffold, a privileged structure in drug discovery, to provide a holistic understanding of its importance and potential.
Introduction: The Strategic Importance of a Fluorinated Heterocycle
The landscape of modern drug discovery is increasingly focused on the development of highly specific, targeted therapies. Within this paradigm, the design and synthesis of novel heterocyclic compounds play a central role. 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is a prime example of a molecule whose strategic importance far outweighs its complexity. Its core, a[1][2][3]triazolo[1,5-a]pyrazine system, is a nitrogen-rich scaffold known to confer a range of biological activities, from anticancer and antimicrobial to adenosine A2A receptor antagonism.[4][5]
The true value of this specific compound, however, lies in the deliberate incorporation of a trifluoromethyl (-CF3) group. This functionalization is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic properties. The electron-withdrawing nature of the -CF3 group can significantly improve metabolic stability by blocking potential sites of oxidation, and it can increase lipophilicity, thereby enhancing membrane permeability and penetration of the blood-brain barrier.[1] It is this combination of a biologically relevant core and a pharmacokinetically advantageous functional group that has positioned 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine as a crucial intermediate, particularly in the synthesis of next-generation oncology drugs like Fluzoparib.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in process development and scale-up.
| Property | Value | Source(s) |
| CAS Number | 681249-56-9 | [6] |
| Molecular Formula | C₆H₃F₃N₄ | [1][6] |
| Molecular Weight | 188.11 g/mol | [1][6] |
| Appearance | Solid (likely white to light yellow) | [2] |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | -2.12 ± 0.30 | [1] |
| Solubility | Low in water; moderate to high in common organic solvents (e.g., dichloromethane, chloroform, DMF, DMSO). | [1][2] |
| InChI | InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H | [1] |
| SMILES | C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 | [1][6] |
The predicted low pKa is indicative of the strong electron-withdrawing effect of the trifluoromethyl group, which influences the electronic distribution within the heterocyclic ring system and its reactivity.[1]
Synthesis and Mechanistic Insights
The synthesis of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine can be efficiently achieved on an industrial scale. The process involves an acid-catalyzed cyclodehydration reaction.
Industrial-Scale Synthesis Protocol
The following protocol describes a robust and scalable method for the preparation of the title compound.[1]
Starting Material: 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide
Reagents and Solvents:
-
Toluene-4-sulfonic acid
-
Trifluoroacetic anhydride
-
Toluene
-
Aqueous sodium bicarbonate
-
Ethyl acetate
-
n-hexane
Experimental Procedure:
-
Combine the starting material, 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide (e.g., 2.06 kg, 10 mol), with toluene (10 L) in a suitable reactor.
-
Add toluene-4-sulfonic acid (2.10 kg, 11 mol) and trifluoroacetic anhydride (10.5 kg, 50 mol) to the mixture.
-
Heat the reaction mixture to 90°C and maintain stirring for 48 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 8 using an aqueous solution of sodium bicarbonate.
-
Perform an extraction with ethyl acetate.
-
Crystallize the product from the ethyl acetate solution by the addition of n-hexane to yield 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
Under optimized conditions, this process can achieve a yield of approximately 87.8%.[1]
Mechanistic Rationale
The synthesis proceeds via an acid-catalyzed cyclodehydration mechanism. The toluene-4-sulfonic acid acts as a catalyst to facilitate the cyclization of the imidamide intermediate. Trifluoroacetic anhydride serves a dual purpose: it acts as a powerful dehydrating agent to drive the reaction to completion and may also contribute to the reaction environment.[1]
Caption: Synthetic workflow for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Application in Drug Discovery: The Synthesis of Fluzoparib
The primary and most significant application of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is as a pivotal intermediate in the synthesis of Fluzoparib, a potent PARP inhibitor used in oncology.[1] PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in certain cancers, such as those with BRCA mutations.
The trifluoromethyl-substituted triazolopyrazine core is a key pharmacophore in Fluzoparib. The strategic inclusion of the -CF3 group enhances the drug's metabolic stability and its ability to penetrate the blood-brain barrier, which is critical for treating cancers that may have metastasized to the central nervous system.[1]
Caption: Role as a key intermediate in the synthesis of Fluzoparib.
The[1][2][3]Triazolo[1,5-a]pyrazine Scaffold: A Privileged Structure
While specific biological activity data for 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine itself is not widely available in public literature, likely due to its primary role as a synthetic intermediate, the core scaffold is recognized as a "privileged structure" in medicinal chemistry. This means the triazolopyrazine and the closely related triazolopyrimidine frameworks are recurrent motifs in a wide array of biologically active compounds.[4][7]
Derivatives of this scaffold have been investigated and have shown potent activity in various therapeutic areas:
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[8]
-
Adenosine A2A Receptor Antagonists: This class of compounds has been explored for the treatment of neurodegenerative disorders like Parkinson's disease.[5]
-
Antimicrobial and Antiviral Agents: The scaffold is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[4]
-
Agrochemicals: Derivatives are also used as herbicides and fungicides, often by targeting essential enzymes in the target organisms.[1]
The versatility of the triazolo[1,5-a]pyrazine core allows for extensive functionalization at various positions, enabling chemists to fine-tune the pharmacological properties and target specificity of the resulting molecules. The subject of this guide, with its trifluoromethyl substitution, is a testament to this tailored approach.
Conclusion
2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine (CAS 681249-56-9) represents a confluence of strategic molecular design and practical synthetic utility. While it may not be an end-product therapeutic itself, its role as a key intermediate in the synthesis of Fluzoparib underscores its critical importance to the pharmaceutical industry. The trifluoromethyl group imparts desirable pharmacokinetic properties, and the underlying triazolopyrazine scaffold provides a proven foundation for biological activity. This guide has provided a detailed look into its chemical properties, a robust synthesis protocol, and its pivotal application, offering researchers and drug development professionals a comprehensive resource for understanding and utilizing this valuable chemical entity.
References
-
Pipzine Chemicals. (n.d.). 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info. Retrieved from [Link]
-
CHEMFISH TOKYO CO.,LTD. (n.d.). 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9. Retrieved from [Link]
-
Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864935. Retrieved from [Link]
-
Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. Retrieved from [Link]
-
Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776. Retrieved from [Link]
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]
- 2. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 3. 2-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE | 681249-56-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9|ZaiQi Bio-Tech [chemzq.com]
- 7. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
